Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate

Description

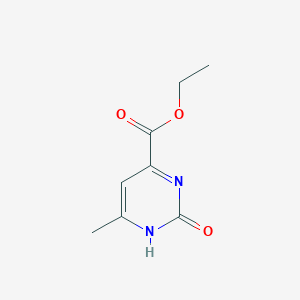

Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate (CAS: 264606-77-1) is a pyrimidine derivative with the molecular formula C₈H₁₀N₂O₃ and a molecular weight of 182.18 g/mol . The compound features a hydroxyl group at position 2, a methyl group at position 6, and an ethyl ester moiety at position 4 of the pyrimidine ring (Figure 1). It is primarily utilized in research settings for synthesizing pharmacologically active molecules, though its direct biological applications remain under investigation .

Properties

IUPAC Name |

ethyl 6-methyl-2-oxo-1H-pyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-3-13-7(11)6-4-5(2)9-8(12)10-6/h4H,3H2,1-2H3,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQVHMZXJNJYBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=O)NC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372566 | |

| Record name | ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

264606-77-1 | |

| Record name | ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Biginelli-Type Condensation Followed by Oxidative Dehydrogenation

One of the most established routes to pyrimidine derivatives, including this compound, is via a modified Biginelli reaction. This involves a one-pot condensation of ethyl acetoacetate, urea, and an aldehyde or formaldehyde under acidic reflux conditions, yielding 3,4-dihydropyrimidin-2-(1H)-ones as intermediates. These intermediates are then oxidatively dehydrogenated to the corresponding pyrimidine derivatives.

Step 1: Synthesis of 3,4-Dihydropyrimidin-2-(1H)-ones

- Reactants: Urea (24 mmol), ethyl acetoacetate (20 mmol), and an aromatic aldehyde or formaldehyde (20 mmol)

- Solvent: Ethanol (25 mL)

- Conditions: Reflux for 1 hour

- Workup: Cooling, precipitation with crushed ice, filtration, washing, and recrystallization from ethanol

Step 2: Oxidative Dehydrogenation

- Oxidant: Ceric sulfate tetrahydrate (Ce(SO4)2·4H2O)

- Reaction Medium: Water (20 mL) and acetic acid (5 mL)

- Conditions: Reflux for 1 hour

- Workup: Neutralization with NaHCO3, extraction with diethyl ether, drying, solvent removal, and recrystallization from ethanol

This method yields the oxidized pyrimidine derivatives efficiently with good purity and yield. The oxidation mechanism involves electron transfer facilitated by Ce(IV) and molecular oxygen, proceeding via a radical cation intermediate.

Direct Synthesis via Methoxide-Mediated Cyclization

A patent method describes the synthesis of related pyrimidine compounds such as 4,6-dihydroxy-2-methylpyrimidine, which can be adapted for this compound by varying starting materials.

-

- Sodium methoxide is added to methanol under ice bath conditions.

- Dimethyl malonate and acetamidine hydrochloride are added sequentially.

- The mixture is warmed to 18–25 °C and stirred for 3–5 hours.

- Methanol is removed by reduced pressure distillation.

- Water is added, and the pH is adjusted to 1–2 with hydrochloric acid.

- Crystallization occurs at 0 °C for 3–5 hours.

- The product is isolated by filtration, washed with cold methanol-water mixtures, and dried.

Yields: Typically around 86–87% for related pyrimidine derivatives.

This method avoids the use of highly toxic reagents like POCl3 or phosgene, making it safer and more environmentally friendly for industrial production.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

The Biginelli route followed by oxidative dehydrogenation using ceric sulfate tetrahydrate is a well-documented and efficient method for preparing pyrimidine derivatives closely related to this compound. The use of Ce(SO4)2·4H2O in aqueous acetic acid provides a mild and environmentally benign oxidation pathway, avoiding harsh oxidants and achieving good yields with crystalline products of high purity.

The methoxide-mediated cyclization approach offers a direct synthetic route to hydroxylated pyrimidines with high yield and operational safety. The avoidance of toxic reagents like POCl3 and phosgene is a significant advantage for industrial applications. The process involves base-catalyzed condensation and cyclization of malonate and amidine derivatives in methanol, with controlled pH adjustment and crystallization steps ensuring product purity.

Commercial availability of this compound (e.g., Thermo Scientific Chemicals) confirms the compound's stability and standardized purity levels (≥96% by HPLC), supporting the reliability of these synthetic methods.

Chemical Reactions Analysis

Ester to Hydrazide Conversion

This reaction involves the conversion of the ester group (-COOEt) to a hydrazide (-CONHNH₂) using hydrazine hydrate. The hydroxyl (-OH) group at position 2 remains intact during this transformation.

| Parameter | Details |

|---|---|

| Reagents | Hydrazine hydrate (98%) |

| Conditions | Heating under reflux at 65–70°C for 3 hours |

| Product | Ethyl 2-hydroxy-6-methylpyrimidine-4-carbohydrazide |

Mechanism : The ester undergoes nucleophilic substitution with hydrazine, replacing the ethoxy group (-OEt) with a hydrazide (-NH-NH₂) group .

Formation of N'-Arylidene Derivatives

The hydrazide intermediate reacts with aryl aldehydes to form Schiff base derivatives via condensation. This reaction introduces arylidene substituents, expanding the compound’s structural and potential biological diversity.

| Parameter | Details |

|---|---|

| Reagents | Aryl aldehydes (e.g., benzaldehyde) |

| Conditions | Heating in methanol under reflux |

| Product | N'-Arylidene-2-hydroxy-6-methylpyrimidine-4-carbohydrazide derivatives |

Mechanism : The hydrazide’s amino group (-NH-NH₂) reacts with the aldehyde’s carbonyl group, forming an imine linkage (-N=CH-Aryl) .

Potential Oxidation and Substitution Reactions

While not explicitly detailed in the provided sources, structural analysis suggests additional reaction pathways:

-

Oxidation : The hydroxyl group (-OH) at position 2 could theoretically be oxidized to a carbonyl group (-C=O) using oxidizing agents like potassium permanganate (KMnO₄), though experimental validation is required.

-

Nucleophilic Substitution : The ester group (-COOEt) may undergo substitution with nucleophiles, though specific reagents and conditions are not documented in the available literature.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate has been investigated for its role as a precursor in the synthesis of biologically active compounds. Its structural features allow it to serve as a scaffold for developing new pharmaceuticals, particularly in the realm of antiviral agents.

Case Study: Antiviral Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit antiviral properties against various viruses. For instance, compounds similar to this compound have shown efficacy against Chikungunya virus (CHIKV) by inhibiting the nsP3 protein, which is critical for viral replication . The fragment-based drug discovery approach revealed that modifications of the pyrimidine scaffold could lead to potent inhibitors with low IC50 values.

Agricultural Applications

The compound's ability to act as a growth regulator or herbicide has been explored in agricultural settings. Its structural similarities to known plant growth regulators suggest potential use in enhancing crop yields and managing weed populations.

Case Study: Herbicidal Activity

Research indicates that derivatives of this compound can exhibit herbicidal properties. In controlled experiments, these compounds were tested on various weed species, demonstrating significant growth inhibition at specific concentrations. The results suggest that such compounds could be developed into effective herbicides .

Biochemical Research

In biochemical research, this compound is utilized as a reagent in synthetic pathways and as a substrate for enzymatic reactions. Its hydroxyl and carboxyl functional groups make it suitable for various chemical modifications.

Case Study: Enzyme Substrate

In enzymatic studies, this compound was employed as a substrate for specific enzymes involved in metabolic pathways. The compound's reactivity with enzymes such as dehydrogenases has been characterized, providing insights into its role in metabolic processes .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Synthesis of antiviral agents | Active against CHIKV; potential for drug development |

| Agriculture | Growth regulation and herbicidal properties | Significant inhibition of weed growth |

| Biochemical Research | Reagent and substrate in enzymatic reactions | Reactivity characterized with dehydrogenases |

Mechanism of Action

The mechanism of action of ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate largely depends on its interaction with biological targets. The hydroxyl and carboxylate groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also interact with nucleic acids, affecting processes such as DNA replication and transcription. The exact molecular pathways involved can vary based on the specific application and target.

Comparison with Similar Compounds

Key Properties:

- Solubility: Limited solubility in polar solvents; typically stored at 2–8°C in sealed containers to prevent hydrolysis .

- Synthesis : Prepared via condensation reactions involving β-keto esters and urea derivatives, followed by esterification.

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Variations on the Pyrimidine Ring

Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate belongs to a broader class of dihydropyrimidine carboxylates. Below is a comparative analysis with analogs differing in substituents:

Key Observations :

Biological Activity

Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article explores its antimicrobial properties, potential anti-inflammatory effects, and mechanisms of action, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the following characteristics:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 182.179 g/mol

- Appearance : White to pale pink crystalline powder

- Melting Point : Ranges from 185.0 to 194.0 °C

The compound features a hydroxyl group at the 2-position, a methyl group at the 6-position, and a carboxylate moiety at the 4-position of the pyrimidine ring, contributing to its unique biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values against selected microorganisms are summarized in the table below:

| Microorganism | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Bacillus subtilis | 4.69 |

| Pseudomonas aeruginosa | 13.40 |

| Salmonella typhi | 11.29 |

These findings suggest that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent in therapeutic applications .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for anti-inflammatory properties. The compound's hydroxyl and carboxylate groups can form hydrogen bonds with enzymes or receptors, potentially modulating inflammatory pathways. Further studies are needed to elucidate the specific mechanisms through which it exerts these effects.

The biological activity of this compound is largely attributed to its interaction with biological targets:

- Enzyme Modulation : The compound may influence enzyme activities through hydrogen bonding, altering metabolic pathways.

- Nucleic Acid Interaction : It may interact with nucleic acids, affecting processes such as DNA replication and transcription.

- Receptor Binding : Its functional groups allow it to bind to specific receptors, influencing various physiological responses .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- A study demonstrated its effectiveness against Staphylococcus aureus, where it showed a significant reduction in bacterial load in vitro.

- Another investigation explored its potential in modulating inflammatory responses in murine models, suggesting a favorable safety profile with minimal toxicity observed during subacute toxicity assessments .

- Comparative studies with similar compounds revealed that variations in substitution patterns significantly influence biological activity, underscoring the uniqueness of this compound.

Q & A

Q. What synthetic methodologies are commonly employed for Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate?

The compound is typically synthesized via multi-step reactions, including the Biginelli reaction. For example, condensation of ethyl acetoacetate with substituted aldehydes and thioureas in a one-pot reaction under acidic conditions yields pyrimidine derivatives. Optimization of solvent (e.g., ethanol or DMF), temperature, and catalyst (e.g., HCl or TEA) is critical for yield improvement. Post-synthetic purification often involves column chromatography or recrystallization .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

- NMR spectroscopy : For structural confirmation (e.g., H and C NMR to identify methyl, hydroxyl, and carboxylate groups).

- HPLC/LCMS : To assess purity (e.g., 95% purity threshold) and molecular weight confirmation via ESIMS (e.g., m/z 306.318 for related derivatives) .

- IR spectroscopy : To detect functional groups like C=O (1700–1750 cm) and O-H (broad peak ~3200 cm).

Q. What safety protocols should be followed when handling this compound?

Refer to safety data sheets (SDS) for hazard identification. Key precautions include:

- Use of PPE (gloves, lab coat, goggles).

- Avoidance of ignition sources (P210) and proper ventilation (P201).

- Storage in airtight containers away from moisture .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Data collection : Using Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Structure refinement : SHELXL for small-molecule refinement, with attention to bond angles (e.g., C–C–C angles ~120°) and torsion angles (e.g., dihedral angles between pyrimidine rings) .

- Validation : ORTEP-3 for graphical representation of thermal ellipsoids and molecular geometry .

Q. How can researchers address contradictions in crystallographic data?

Contradictions may arise from twinning, poor data resolution, or disorder. Mitigation strategies include:

- Data reprocessing : Using SHELXE for phase refinement.

- Cross-validation : Compare with DFT-calculated structures or spectroscopic data (e.g., NMR chemical shifts).

- High-resolution datasets : Aim for resolutions < 1.0 Å to reduce ambiguity .

Q. What strategies are effective for studying structure-activity relationships (SAR) of derivatives?

- Functional group modification : Introduce substituents at the 2-hydroxy or 6-methyl positions (e.g., fluorophenyl or trifluoromethyl groups) to alter electronic properties.

- Computational modeling : Density Functional Theory (DFT) to predict reactivity or binding affinities.

- Biological assays : Test derivatives against target enzymes (e.g., kinase inhibition) and correlate activity with structural features .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.